![molecular formula C7H4BrN3O B2501161 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1263060-72-5](/img/structure/B2501161.png)
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Description
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde (6-BPPC) is a heterocyclic compound that is composed of a pyrazole ring and a pyrimidine ring. 6-BPPC is a versatile compound with a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. This compound has been used as a building block for the synthesis of various organic molecules, as a starting material for the synthesis of biologically active compounds, and as a tool for studying the mechanism of action of various biochemical processes.
Scientific Research Applications
Pharmaceutical Development
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of molecules that can act as inhibitors or modulators of specific biological pathways, making it valuable in drug discovery and development .
Cancer Research
This compound has been investigated for its potential in cancer research. Its derivatives have shown promise as inhibitors of certain kinases involved in cancer cell proliferation. By targeting these kinases, researchers aim to develop new cancer therapies that are more effective and have fewer side effects .
Neurodegenerative Disease Studies
In the field of neurodegenerative diseases, 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives are being explored for their neuroprotective properties. These compounds may help in the development of treatments for diseases such as Alzheimer’s and Parkinson’s by preventing neuronal cell death and promoting cell survival .
Inflammatory Disease Research
The compound is also used in the study of inflammatory diseases. Its derivatives can modulate inflammatory pathways, providing insights into the mechanisms of diseases like rheumatoid arthritis and inflammatory bowel disease. This research could lead to the development of new anti-inflammatory drugs .
Enzyme Inhibition Studies
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde is utilized in enzyme inhibition studies. Its structure allows it to bind to specific enzymes, inhibiting their activity. This is particularly useful in understanding enzyme functions and developing enzyme inhibitors as therapeutic agents .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the creation of various chemical entities used in research and industrial applications .
Biological Pathway Analysis
Researchers use 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde to study and analyze biological pathways. By observing how this compound and its derivatives interact with different biological systems, scientists can gain a deeper understanding of cellular processes and identify potential targets for therapeutic intervention .
Material Science
Beyond biological applications, this compound is also explored in material science. Its unique chemical properties can be harnessed to develop new materials with specific characteristics, such as improved conductivity or enhanced stability, which are useful in various technological applications .
properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBGYVMMIRJOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
CAS RN |
1263060-72-5 |
Source
|
Record name | 6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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